molecular formula C22H20N4O3 B6565964 5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921578-25-8

5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6565964
CAS No.: 921578-25-8
M. Wt: 388.4 g/mol
InChI Key: BXZYPYNZXPNLOI-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A 5-methyl group on the pyrrolidine ring.
  • 3-(4-methylphenyl) and 7-carboxamide substituents.

Properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-8-10-15(11-9-13)26-21(28)19-18(24-22(26)29)16(12-25(19)3)20(27)23-17-7-5-4-6-14(17)2/h4-12H,1-3H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZYPYNZXPNLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC=C4C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents Key Functional Groups Synthesis Method
Target Compound Pyrrolo[3,2-d]pyrimidine 5-Me, 3-(4-MePh), 7-(2-MePh-carboxamide) 2,4-dioxo Likely Pd-catalyzed coupling (inferred from analogues)
N-(4-(Butylamino)-5H-pyrrolo[3,2-d]pyrimidin-7-yl)benzamide (10a) Pyrrolo[3,2-d]pyrimidine 4-butylamino, 7-benzamide -NH₂, -CONH- Pd/C hydrogenation, coupling
7-Cyclopentyl-N-(2-methoxyphenyl)-...pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) Pyrrolo[2,3-d]pyrimidine (isomer) 7-cyclopentyl, 2-sulfamoylphenylamino -SO₂NH- Microwave-assisted coupling
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 5-(4-MeOPh), 7-Me, 3-oxo Thiazole ring Not specified
Ethyl 3-(4-chlorophenyl)-...pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 7-COOEt, 3-(4-ClPh) Ester, Cl-substituent Single-crystal X-ray refinement

Core Scaffold Variations

  • Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]pyrimidine : The target compound’s [3,2-d] fusion differs from [2,3-d] isomers (e.g., compound 10b ), altering ring geometry and electronic distribution. This impacts binding pocket compatibility in kinase targets.
  • Thiazolo[3,2-a]pyrimidine (): Replacing the pyrrolo ring with thiazolo introduces sulfur, enhancing metabolic stability but reducing solubility .

Substituent Effects

  • 7-Carboxamide vs. 7-Carboxylate : The target’s carboxamide (vs. ethyl carboxylate in ) improves hydrolytic stability and hydrogen-bonding capacity.
  • Ortho vs.
  • Methyl vs. Bulkier Groups: The 5-methyl group (target) minimizes steric bulk compared to cyclopentyl (10b ) or butylamino (10a ), possibly enhancing membrane permeability.

Similarity Analysis

Using Tanimoto coefficients ( ), structural similarity is highest with pyrrolo[3,2-d]pyrimidines (e.g., ). Thiazolo or pyrimido[4,5-d]pyrimidinones () exhibit lower similarity due to core divergence.

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